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molecular formula CH2O3Zn B1218789 ZINC carbonate CAS No. 3486-35-9

ZINC carbonate

Cat. No. B1218789
M. Wt: 127.4 g/mol
InChI Key: ONIOAEVPMYCHKX-UHFFFAOYSA-N
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Patent
US04743435

Procedure details

Each of the mixtures of copper nitrate and zinc nitrate at a Zn/(Zn+Cu) atomic ratio of 0.1, 0.2, 0.3, 0.5 and 0.67, respectively, was dissolved in an ionexchanged water at a concentration of 20 wt %. Separately, a 20 wt % aqueous solution containing a stoichiometric amount of sodium carbonate was prepared. The resulting sodium carbonate solution was added dropwise to the solution of nitrate mixture while stirring in a stirring tank to produce a precipitate of basic copper carbonate and basic zinc carbonate. The precipitate was filtered, washed with water and dried at 120° C. for 10 hours. The precipitate was then calcined at a temperature of 350° C. for 5 hours to obtain five mixtures of cupric oxide and zinc oxide having different proportions.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+]([O-])([O-])=O.[Cu+2:5].[N+]([O-])([O-])=O.[N+]([O-])([O-])=O.[Zn+2:14].[N+]([O-])([O-])=O.[Zn].[C:20](=[O:23])([O-:22])[O-:21].[Na+].[Na+].[N+]([O-])([O-])=O>O>[C:20](=[O:21])([O-:23])[O-:22].[Cu+2:5].[C:20](=[O:21])([O-:23])[O-:22].[Zn+2:14] |f:0.1.2,3.4.5,7.8.9,12.13,14.15|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])[O-].[Cu+2].[N+](=O)([O-])[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])[O-].[Zn+2].[N+](=O)([O-])[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Zn]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])[O-]

Conditions

Stirring
Type
CUSTOM
Details
while stirring in a stirring tank
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was prepared

Outcomes

Product
Name
Type
product
Smiles
C([O-])([O-])=O.[Cu+2]
Name
Type
product
Smiles
C([O-])([O-])=O.[Zn+2]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04743435

Procedure details

Each of the mixtures of copper nitrate and zinc nitrate at a Zn/(Zn+Cu) atomic ratio of 0.1, 0.2, 0.3, 0.5 and 0.67, respectively, was dissolved in an ionexchanged water at a concentration of 20 wt %. Separately, a 20 wt % aqueous solution containing a stoichiometric amount of sodium carbonate was prepared. The resulting sodium carbonate solution was added dropwise to the solution of nitrate mixture while stirring in a stirring tank to produce a precipitate of basic copper carbonate and basic zinc carbonate. The precipitate was filtered, washed with water and dried at 120° C. for 10 hours. The precipitate was then calcined at a temperature of 350° C. for 5 hours to obtain five mixtures of cupric oxide and zinc oxide having different proportions.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
copper carbonate
Name
zinc carbonate

Identifiers

REACTION_CXSMILES
[N+]([O-])([O-])=O.[Cu+2:5].[N+]([O-])([O-])=O.[N+]([O-])([O-])=O.[Zn+2:14].[N+]([O-])([O-])=O.[Zn].[C:20](=[O:23])([O-:22])[O-:21].[Na+].[Na+].[N+]([O-])([O-])=O>O>[C:20](=[O:21])([O-:23])[O-:22].[Cu+2:5].[C:20](=[O:21])([O-:23])[O-:22].[Zn+2:14] |f:0.1.2,3.4.5,7.8.9,12.13,14.15|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])[O-].[Cu+2].[N+](=O)([O-])[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])[O-].[Zn+2].[N+](=O)([O-])[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Zn]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])[O-]

Conditions

Stirring
Type
CUSTOM
Details
while stirring in a stirring tank
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was prepared

Outcomes

Product
Name
copper carbonate
Type
product
Smiles
C([O-])([O-])=O.[Cu+2]
Name
zinc carbonate
Type
product
Smiles
C([O-])([O-])=O.[Zn+2]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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